molecular formula C10H14N2O3S B2842303 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 565180-18-9

4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2842303
CAS No.: 565180-18-9
M. Wt: 242.29
InChI Key: DZZBFGKTHVZPBT-UHFFFAOYSA-N
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Description

4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic organic compound with the molecular formula C10H14N2O3S It is characterized by the presence of a hydroxyimino group attached to an ethyl chain, which is further connected to a benzene ring substituted with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide typically involves the following steps:

  • Formation of the Hydroxyimino Group: : The initial step involves the formation of the hydroxyimino group. This can be achieved by reacting an appropriate ketone with hydroxylamine under acidic or basic conditions to form the oxime.

  • Sulfonamide Formation: : The next step involves the introduction of the sulfonamide group. This can be done by reacting the oxime with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.

  • Dimethylation: : The final step involves the dimethylation of the amine group. This can be achieved by reacting the intermediate with methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for a variety of chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving sulfonamide or oxime groups. It can also be used in the development of enzyme inhibitors.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents. Sulfonamide derivatives are known for their antibacterial properties, and the presence of the hydroxyimino group may impart additional biological activity.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it suitable for various applications in material science.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(hydroxyimino)ethyl]benzenesulfonamide: Lacks the dimethyl groups on the amine.

    N,N-dimethylbenzenesulfonamide: Lacks the hydroxyimino and ethyl groups.

    4-(ethylamino)benzenesulfonamide: Contains an ethylamino group instead of the hydroxyimino group.

Uniqueness

4-[1-(hydroxyimino)ethyl]-N,N-dimethylbenzene-1-sulfonamide is unique due to the combination of the hydroxyimino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethyl groups further enhances its solubility and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(E)-N-hydroxy-C-methylcarbonimidoyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(11-13)9-4-6-10(7-5-9)16(14,15)12(2)3/h4-7,13H,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZBFGKTHVZPBT-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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